![molecular formula C6H13NO B3173500 (1R,3R)-3-(aminomethyl)cyclopentan-1-ol CAS No. 946826-76-2](/img/structure/B3173500.png)
(1R,3R)-3-(aminomethyl)cyclopentan-1-ol
Overview
Description
(1R,3R)-3-(aminomethyl)cyclopentan-1-ol is a cyclic amino alcohol that has gained significant attention in recent years due to its potential applications in various scientific research fields. This compound is a chiral building block that can be used for the synthesis of various biologically active molecules.
Scientific Research Applications
Synthesis and Potential Applications in Antiviral and Antineoplastic Agents
(1R,3R)-3-(aminomethyl)cyclopentan-1-ol and its related compounds have been synthesized from L-aspartic acid. These compounds are ribose isosteres and are potentially useful in constructing nucleoside analogs. Such analogs have demonstrated significant activities in antiviral and antineoplastic applications. This finding suggests a pathway for the development of new therapeutic agents using this compound (Rapoport, Chen, Mohareb, Ahn, Sim, Ho, 2003).
Role in Biochemical Inhibition
A derivative of this compound, specifically (1R,2S,3S,4R,5R)-4-Amino-5-(hydroxymethyl)cyclopentane-1,2,3-triol, has been shown to inhibit β-glucosidases. This inhibition is significant as it points to the compound's potential use as an analog of a protonated β-glucoside, which could be crucial in biochemical research and potential therapeutic applications (Boss, Leroy, Blaser, Reymond, 2000).
Contribution to Peptide Secondary Structure
Another area of interest is the evaluation of this compound derivatives in promoting secondary structure in α/γ-peptides. These studies provide insights into the conformational flexibility and potential for forming internally hydrogen-bonded helical conformations in solution. This research is significant in the field of peptide chemistry and could influence the design of new peptides with specific structural characteristics (Giuliano, Maynard, Almeida, Reidenbach, Guo, Ulrich, Guzei, Gellman, 2013).
Drug Development Applications
The compound has been used as an intermediate in the synthesis of S1P1 receptor agonists. This application is particularly relevant in drug development, highlighting the versatility of this compound in synthesizing biologically active molecules (Wallace, Gordon, Hayes, Konopacki, Fix-Stenzel, Zhang, Grongsaard, Cusack, Schaffter, Henry, Stoffel, 2009).
properties
IUPAC Name |
(1R,3R)-3-(aminomethyl)cyclopentan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c7-4-5-1-2-6(8)3-5/h5-6,8H,1-4,7H2/t5-,6-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUBNZASXRSXFRW-PHDIDXHHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1CN)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@@H]1CN)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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